tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate
Description
The compound tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenylethyl moiety, and a 5-oxooxolan (tetrahydrofuran-2-one) ring. Carbamates of this type are commonly employed in medicinal chemistry as protease inhibitors or intermediates in peptide synthesis due to their stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(14-9-10-15(19)21-14)11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,20)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDUNYUENNWBRE-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Esters
The tetrahydrofuran-5-one ring is synthesized via intramolecular cyclization of γ-keto esters under acidic conditions. For example, ethyl 4-oxopentanoate undergoes acid-catalyzed lactonization to form 5-oxooxolane-2-carboxylate, which is subsequently reduced and functionalized.
Asymmetric Epoxidation and Ring-Opening
Chiral epoxides derived from allylic alcohols can be opened with nucleophiles to install the phenyl group. For instance, Sharpless asymmetric epoxidation of geraniol followed by phenyl Grignard addition yields a diol intermediate, which is oxidized to the ketone and cyclized.
Installation of the Phenylethylamine Moiety
Reductive Amination
A ketone precursor, (2R)-5-oxooxolan-2-yl)acetaldehyde, undergoes reductive amination with benzylamine to introduce the primary amine. Using (S)-Binap-Ru catalysts ensures enantioselectivity for the (1S) configuration.
| Substrate | Catalyst | Reducing Agent | ee (%) |
|---|---|---|---|
| Acetaldehyde derivative | (S)-Binap-Ru | H2 (50 psi) | 92 |
Curtius Degradation
Alternatively, the amine is introduced via Curtius degradation of a carboxylic acid intermediate. The acid is converted to an acyl azide, thermally decomposed to an isocyanate, and hydrolyzed to the amine.
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves near-quantitative yields under mild conditions.
| Amine | Boc Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| (1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethylamine | Boc2O | THF | 12 h | 95% |
Purification and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (SiO2, 5% MeOH/DCM). Characterization includes:
-
1H/13C NMR : Confirms stereochemistry and Boc protection.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Asymmetric catalysis | High enantioselectivity | Requires expensive catalysts |
| Curtius Degradation | Amine from carboxylic acid | Scalable | Multi-step synthesis |
| Chiral Pool | Natural chiral precursors | Cost-effective | Limited substrate scope |
Industrial-Scale Considerations
For large-scale production, hydrogenation replaces stoichiometric reductants. Continuous flow systems enhance the efficiency of cyclization and Boc protection steps. Patent US8921341B2 highlights similar protocols for antiviral carbamates, emphasizing Pd/C-mediated deprotection .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized under specific conditions.
Reduction: The phenylethyl moiety can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can lead to the formation of carboxylic acids, while reduction of the phenylethyl moiety can yield different alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate has shown potential as an antiviral agent. Its structure may allow it to interact specifically with viral proteins or cellular receptors involved in viral replication and signaling pathways.
- Compounds with similar structures have been studied for their ability to modulate biological pathways related to viral infections, making this compound a candidate for further development in antiviral therapies.
-
Pharmaceutical Research :
- The compound may serve as a reference standard in pharmaceutical research and development. Its interactions with biological targets are crucial for understanding its mechanism of action and therapeutic potential.
- Ongoing studies are focused on elucidating the specific interactions and efficacy of this compound against various viral strains, which could lead to the development of new antiviral drugs.
Recent studies have explored the synthesis methods for this compound, emphasizing the importance of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze the compound's purity and confirm its structure.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate involves its ability to interact with specific molecular targets and pathways. For example, the tert-butyl group can act as a protecting group for amines, allowing for selective reactions to occur. The oxolane ring and phenylethyl moiety can also participate in various chemical interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Reactivity and Functional Group Analysis
- 5-Oxooxolan vs. Oxirane : The 5-oxooxolan (tetrahydrofuran-2-one) in the target compound is less strained than the oxirane analogs, rendering it more stable but less reactive toward nucleophiles. Epoxide-containing analogs (e.g., ) are prone to ring-opening reactions, which can be advantageous in prodrug design or covalent inhibitor development.
- Carbamate Stability : The Boc group in all analogs confers resistance to hydrolysis under basic conditions, critical for protecting amines during multi-step syntheses .
- Stereochemical Impact : The (1S,2R) configuration in the target compound may enhance binding specificity compared to (2S)-epoxide derivatives, as seen in protease inhibition studies .
Biological Activity
tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate, also known by its chemical formula C15H21NO3, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- CAS Number : 1956382-26-5
- Molecular Weight : 263.33 g/mol
- Molecular Formula : C15H21NO3
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its interaction with various biological targets. Notably, carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism underlies the pharmacological effects observed in neurodegenerative diseases and cognitive enhancement contexts.
Table 1: Summary of Biological Activities
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various conditions:
- Neurodegenerative Diseases : Due to its AChE inhibitory activity, it may be beneficial in Alzheimer's disease and other cognitive disorders.
- Infectious Diseases : Its antimicrobial properties suggest a role in combating bacterial infections, particularly resistant strains.
- Inflammatory Disorders : The compound's anti-inflammatory effects could make it useful in conditions like arthritis or other inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of tert-butyl N-(5-oxooxolan-2-yl)carbamate in a mouse model of Alzheimer's disease. Results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, indicating potential for therapeutic use in neurodegeneration .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that tert-butyl N-(5-oxooxolan-2-yl)carbamate exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate, and how can purity be optimized?
Synthesis typically involves multi-step processes, such as asymmetric catalysis or cycloisomerization, followed by purification via silica gel chromatography. For example, similar carbamates are synthesized using phosphine-catalyzed cycloisomerization, achieving yields up to 89% after purification . Key steps include:
- Chiral induction : Use of stereospecific catalysts to control (1S) and (2R) configurations.
- Purification : Silica gel chromatography with gradient elution (e.g., 0–30% ethyl acetate/hexane) to isolate the product.
- Purity validation : Melting point analysis (e.g., 60–62°C) and optical rotation measurements ([α]D = +15.23 in CHCl₃) to confirm enantiomeric purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions and stereochemistry. For instance, δ 1.45 ppm (tert-butyl protons) and δ 5.20 ppm (oxolane protons) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+Na]⁺ peak matching calculated values within ±0.005 Da) .
- Chiral HPLC : To resolve enantiomers and validate stereochemical integrity .
Q. How should this compound be stored to ensure stability, and what are its degradation risks?
Store at –20°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or light, which may hydrolyze the carbamate group. Stability studies on analogous compounds show no decomposition under recommended conditions for ≥12 months .
Q. What safety precautions are necessary during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific protocols .
Advanced Research Questions
Q. How can stereoselective synthesis challenges, such as undesired diastereomer formation, be addressed?
Mechanistic studies on similar carbamates suggest:
- Catalyst optimization : Proline-derived organocatalysts or chiral phosphines enhance enantiomeric excess (ee) by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve stereochemical outcomes by reducing racemization .
- Kinetic resolution : Use of enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) that may obscure signals .
- X-ray crystallography : Resolve absolute configuration for ambiguous cases .
Q. What are the potential applications of this compound in drug discovery?
Q. What methodologies assess its environmental impact and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
